3-Hydroxy-2-methylpropanenitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
3-hydroxy-2-methylpropanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO/c1-4(2-5)3-6/h4,6H,3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COZQDNPLORIALF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Record name | PROPYLENE CYANOHYDRIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20960 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50948549 | |
| Record name | 3-Hydroxy-2-methylpropanenitrile | |
| Source | EPA DSSTox | |
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Molecular Weight |
85.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Propylene cyanohydrin is a colorless liquid with a mild odor. Used in organic synthesis. | |
| Record name | PROPYLENE CYANOHYDRIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20960 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
2567-01-3 | |
| Record name | PROPYLENE CYANOHYDRIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20960 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | 3-Hydroxy-2-methylpropanenitrile | |
| Source | CAS Common Chemistry | |
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| Record name | 3-Hydroxy-2-methylpropiononitrile | |
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| Record name | 3-Hydroxy-2-methylpropanenitrile | |
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| Record name | 3-hydroxy-2-methylpropiononitrile | |
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Significance As a Chemical Building Block and Intermediate
3-Hydroxy-2-methylpropanenitrile serves as a crucial starting material in various synthetic pathways, primarily due to the reactivity of its two functional groups. The presence of both a nucleophilic hydroxyl group and an electrophilic carbon atom in the nitrile group, which can also be hydrolyzed or reduced, opens up numerous possibilities for constructing larger and more complex molecular architectures.
In academic research, this compound is particularly explored for its potential in synthesizing a variety of organic molecules. For instance, it is a known precursor to 3-hydroxy-2-methylpropanoic acid through hydrolysis. docbrown.infonih.govlibretexts.org This transformation is significant as α-hydroxy acids are an important class of compounds with applications in various fields.
Furthermore, the dehydration of related cyanohydrins, such as the constitutional isomer acetone (B3395972) cyanohydrin, to produce unsaturated nitriles like methacrylonitrile, highlights a key reactive pathway. This process is of great industrial and academic interest for the production of polymers and other materials. The general reactivity suggests that this compound could be a precursor to 2-methylpropenenitrile, a valuable monomer.
The reduction of the nitrile group to a primary amine is another significant transformation. This reaction converts this compound into 3-amino-2-methylpropan-1-ol, a diamine alcohol with potential applications in the synthesis of ligands, pharmaceuticals, and other nitrogen-containing compounds. nih.gov
Overview of Functional Group Interplay: Hydroxyl and Nitrile
Traditional Chemical Synthesis Routes
Cyanohydrin Formation via Nucleophilic Addition of Cyanide to Carbonyl Compounds
A primary and well-established method for synthesizing β-hydroxynitriles is through the cyanohydrin reaction. libretexts.orgwikipedia.org This reaction involves the nucleophilic addition of a cyanide anion to the carbonyl carbon of an aldehyde or ketone. chemguide.co.ukchemistrysteps.com The carbon-oxygen double bond in carbonyl compounds is highly polar, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles like the cyanide ion. chemguide.co.uksavemyexams.com
The reaction proceeds by the attack of the nucleophilic cyanide ion on the electrophilic carbonyl carbon. chemguide.co.ukchemistrysteps.com This leads to the formation of a tetrahedral alkoxide intermediate. libretexts.orglibretexts.org Subsequent protonation of this intermediate, typically by a molecule of hydrogen cyanide or another proton source, yields the final cyanohydrin product. libretexts.orgyoutube.com The general reactivity trend for this reaction is: formaldehyde (B43269) > other aldehydes > unhindered ketones > hindered ketones. orgoreview.com For instance, the reaction of ethanal with hydrogen cyanide produces 2-hydroxypropanenitrile, while the reaction with propanone (acetone) yields 2-hydroxy-2-methylpropanenitrile. chemguide.co.ukshout.education
The formation of cyanohydrins is a reversible reaction. wikipedia.org The equilibrium generally favors the products in the case of aliphatic carbonyl compounds. wikipedia.org However, with sterically hindered ketones, the reaction is slower and may result in poor yields of the cyanohydrin. orgoreview.com
| Reactant (Aldehyde/Ketone) | Product (Cyanohydrin) |
| Ethanal | 2-Hydroxypropanenitrile |
| Propanone (Acetone) | 2-Hydroxy-2-methylpropanenitrile chemguide.co.ukshout.education |
| Benzaldehyde | Mandelonitrile orgoreview.com |
| Cyclohexanone | 1-Hydroxycyclohexane-1-carbonitrile libretexts.org |
Due to the highly toxic and gaseous nature of hydrogen cyanide (HCN), it is often generated in situ. libretexts.orglibretexts.org This is typically achieved by reacting a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), with a strong acid like sulfuric acid. libretexts.orgchemguide.co.uk The reaction is generally catalyzed by a base, which generates the cyanide ion (CN-), a stronger nucleophile than HCN. libretexts.orgjove.com The optimal pH for the reaction is typically maintained between 4 and 5 to ensure a sufficient concentration of both HCN and cyanide ions for the reaction to proceed at a reasonable rate. libretexts.orgchemguide.co.uk
Alternative cyanide sources, such as trimethylsilyl (B98337) cyanide (TMSCN), can also be employed. wikipedia.orgtaylorandfrancis.com These reagents are often used in conjunction with a catalyst to activate both the carbonyl substrate and the cyanide precursor. taylorandfrancis.com
| Cyanide Source | Reaction Conditions |
| Hydrogen Cyanide (HCN) | Base-catalyzed libretexts.orgjove.com |
| Sodium Cyanide (NaCN) / Potassium Cyanide (KCN) | In situ generation of HCN with acid (e.g., H₂SO₄) at pH 4-5 libretexts.orgchemguide.co.uk |
| Trimethylsilyl Cyanide (TMSCN) | Requires a catalyst wikipedia.orgtaylorandfrancis.com |
| Acetone (B3395972) Cyanohydrin | Mildly basic conditions; slow release of cyanide acs.org |
Dehydration of Hydroxyl-Containing Aldoximes
Another synthetic route to nitriles involves the dehydration of aldoximes. ebi.ac.uknih.gov Aldoximes can be prepared from the corresponding aldehydes. thieme-connect.com Various dehydrating agents can be used to convert aldoximes to nitriles, often under mild conditions. organic-chemistry.orgrsc.org Some modern methods utilize reagents like trichloroacetonitrile (B146778) or the Burgess reagent. thieme-connect.comtandfonline.comtandfonline.com For example, both aliphatic and aromatic aldoximes can be dehydrated to their corresponding nitriles in excellent yields by heating with the Burgess reagent in a solvent like tetrahydrofuran (B95107) (THF). thieme-connect.com Iron salts have also been shown to catalyze the dehydration of aldoximes without the need for other reagents or nitrile-containing solvents. nih.gov Chemoenzymatic strategies using aldoxime dehydratases are also being explored for a milder and more selective synthesis of nitriles. researchgate.net
Hydrolysis of 2-Methylpropanenitrile to 3-Hydroxy-2-methylpropanoic Acid as a Precursor to Derivatives
Nitriles can be hydrolyzed to form carboxylic acids. chemguide.co.uklibretexts.org This reaction can be carried out under either acidic or basic conditions. libretexts.orgorganicchemistrytutor.com In acidic hydrolysis, the nitrile is typically heated under reflux with a dilute acid like hydrochloric acid to produce the free carboxylic acid and an ammonium (B1175870) salt. chemguide.co.uk For instance, the hydrolysis of a nitrile in the presence of a strong acid will yield a carboxylic acid. commonorganicchemistry.combyjus.com
Under alkaline conditions, the nitrile is heated with a base such as sodium hydroxide (B78521) solution. chemguide.co.uk This initially produces the salt of the carboxylic acid and ammonia (B1221849) gas. chemguide.co.uk To obtain the free carboxylic acid, the resulting solution must be acidified. chemguide.co.uk The hydrolysis proceeds through an amide intermediate, which can sometimes be isolated under milder conditions. libretexts.orgorganicchemistrytutor.com This hydrolysis is a key step in converting the nitrile group into other functional groups, making cyanohydrins valuable synthetic intermediates. chemistrysteps.com
Epoxide Ring-Opening with Cyanide Nucleophiles
The ring-opening of epoxides with a cyanide nucleophile is a significant method for the synthesis of β-hydroxynitriles. acs.orgresearchgate.net This reaction takes advantage of the high ring strain of the three-membered epoxide ring. thieme-connect.de The nucleophilic attack by the cyanide ion leads to the formation of a new carbon-carbon bond and the hydroxyl group, resulting in a β-hydroxynitrile. thieme-connect.de
The reaction is typically an SN2-type nucleophilic substitution, where the cyanide attacks the less sterically hindered carbon of the epoxide, leading to inversion of stereochemistry at that center. thieme-connect.deyoutube.com A variety of cyanide sources can be used, including inorganic salts like NaCN and KCN, often in the presence of an additive. researchgate.net The reaction can be performed in aqueous organic solvents with a buffer to control the pH and inhibit the formation of byproducts. google.com Lewis acids can be used to activate the epoxide, particularly for more substituted or less reactive epoxides. thieme-connect.de
Catalyst Systems for Epoxide Opening (e.g., Amberlyst A-21 Resin)
A milder and safer approach to producing β-hydroxynitriles utilizes the recyclable Amberlyst A-21 resin. arabjchem.orgresearchgate.net This weakly basic ion exchange resin facilitates the ring-opening of epoxides using acetone cyanohydrin as the cyanide source. arabjchem.orgresearchgate.net The Amberlyst A-21 resin functions by abstracting a proton from acetone cyanohydrin, which in turn releases the cyanide ion necessary for the epoxide ring-opening. arabjchem.org A significant advantage of this method is the use of water as a solvent, avoiding organic solvents and enhancing the green credentials of the synthesis. arabjchem.org The recyclability of the Amberlyst A-21 resin has also been successfully demonstrated, adding to the method's potential for various organic transformations. arabjchem.orgresearchgate.net
The reaction is typically carried out by stirring the epoxide and acetone cyanohydrin in the presence of Amberlyst A-21 in water at a moderately elevated temperature of 45–48 °C. arabjchem.org
Substrate Scope in Epoxide Ring-Opening Reactions
The Amberlyst A-21 catalyzed ring-opening of epoxides with acetone cyanohydrin in water has been investigated with a diverse range of substrates. arabjchem.orgresearchgate.net This includes aromatic epoxides, phenoxy epoxides, as well as both non-terminal and terminal aliphatic epoxides. arabjchem.org
Generally, aromatic epoxides have been found to be more reactive substrates for this nucleophilic opening compared to aliphatic epoxides. arabjchem.org For instance, styrene-based epoxides yield the corresponding β-hydroxynitriles in yields of approximately 85%. arabjchem.org Aromatic glycidyl (B131873) phenyl ethers are even more reactive, affording the desired products in yields ranging from 86% to 92%. arabjchem.org
The reaction exhibits notable regioselectivity, leading to high-purity products. researchgate.net
β-Borylation of α,β-Unsaturated Nitriles
An alternative route to β-hydroxynitriles involves the β-borylation of α,β-unsaturated nitriles. A noteworthy development in this area is the use of a chiral Cu(II) complex for asymmetric boron conjugate addition to α,β-unsaturated nitriles in water. beilstein-journals.org This method is considered a green and efficient catalytic process. beilstein-journals.org
The catalyst system, composed of Cu(OAc)₂ and a chiral 2,2′-bipyridine ligand, facilitates both β-borylation and chiral induction in an aqueous medium. beilstein-journals.org A key advantage of this Cu(II) catalytic system in water is that it does not necessitate the use of air-sensitive phosphine (B1218219) ligands or strong bases, which are often required in conventional Cu(I) catalytic systems in organic solvents. beilstein-journals.org
The reaction is applicable to both aromatic and aliphatic α,β-unsaturated nitriles, yielding the corresponding chiral β-hydroxynitriles with high enantioselectivity after an oxidation step. beilstein-journals.org For example, a heterocyclic substrate with a furan (B31954) ring was successfully converted to the corresponding β-hydroxynitrile in 87% yield with 87% enantiomeric excess (ee). beilstein-journals.org Furthermore, a β,β-disubstituted α,β-unsaturated nitrile was also a viable substrate, producing the desired β-hydroxynitrile with a quaternary asymmetric carbon center in 75% yield and 85% ee. beilstein-journals.org
Green Chemistry Approaches in β-Hydroxynitrile Synthesis
Green chemistry principles are increasingly being applied to the synthesis of β-hydroxynitriles, focusing on reducing the environmental impact of chemical processes.
Solvent-Free Methodologies
Solvent-free methodologies offer a significant green advantage by eliminating the use of often hazardous and volatile organic solvents. One such approach involves the microwave-assisted conversion of aldehydes into nitriles. For example, a deep eutectic mixture of choline (B1196258) chloride and urea (B33335) can act as an efficient and environmentally friendly catalyst for the one-pot synthesis of nitriles from aldehydes under solvent-free conditions, using either conventional heating or microwave irradiation. organic-chemistry.org Another method utilizes titanium oxide (TiO₂) to promote the conversion of aldehydes with electron-donating groups to nitriles in a solvent-free, microwave-assisted procedure. mdpi.com
Electrocatalytic Nitrile Synthesis from Primary Alcohols
Electrocatalysis presents a promising green route for nitrile synthesis, offering mild reaction conditions and avoiding the need for harsh chemical oxidants. rsc.orgrsc.orgchemrxiv.org A direct electrosynthesis of nitriles from primary alcohols and ammonia has been reported using a simple nickel catalyst in an aqueous electrolyte. rsc.orgrsc.orgchemrxiv.org This method proceeds at room temperature and has shown broad feasibility with various aromatic, aliphatic, and heterocyclic primary alcohols. rsc.orgrsc.org The reaction is believed to follow a dehydrogenation–imination–dehydrogenation sequence, with the in situ formed Ni²⁺/Ni³⁺ redox species acting as the active site. rsc.orgrsc.orgchemrxiv.org
Cyanide-Free Routes to β-Hydroxynitriles
Given the high toxicity of cyanide, developing cyanide-free synthetic routes to nitriles is a major goal in green chemistry. researchgate.net One innovative approach is a biocatalytic method that uses an aldoxime dehydratase (Oxd) enzyme. nih.govresearchgate.net This enzyme catalyzes the dehydration of aldoximes, which are readily available from the condensation of aldehydes with hydroxylamine, to produce the corresponding nitriles with water as the only byproduct. nih.govrsc.org This enzymatic process technology has been successfully applied to the synthesis of a range of nitrile products and has the potential to be used for both fine and bulk chemical production. nih.govresearchgate.net
Another strategy involves the oxa-Michael addition of benzyl (B1604629) alcohol to α,β-unsaturated nitriles, catalyzed by a ruthenium pincer complex. The resulting 3-benzyloxy-alkylnitriles can then be converted to the desired 3-hydroxy-alkylnitriles. nih.gov
Stereoselective Synthesis of Enantiomers and Diastereomers
The creation of specific stereoisomers of β-hydroxynitriles is crucial for their application in the synthesis of complex, biologically active molecules. Two primary strategies have emerged as powerful tools for achieving high levels of enantioselectivity and diastereoselectivity: asymmetric addition reactions and stereodivergent biocatalytic methods.
Asymmetric Addition Reactions
Asymmetric addition reactions involve the direct formation of the carbon-carbon bond between a cyanide source and an electrophile, guided by a chiral catalyst to favor the formation of one enantiomer over the other.
One notable approach is the direct catalytic asymmetric addition of acetonitrile (B52724) to aldehydes. Research has demonstrated the effectiveness of a sterically demanding Ni(II) pincer carbene complex in catalyzing this reaction, leading to highly enantioenriched β-hydroxynitriles. nih.gov This method is highly atom-economical, utilizing inexpensive acetonitrile as a C2 building block. While many examples focus on aromatic aldehydes, the principle can be extended to aliphatic aldehydes, which are precursors to compounds like this compound.
Another strategy involves the hydrocyanation of alkenes. Industrially, this process is significant for producing adiponitrile, a precursor to nylon. mdpi.com For asymmetric synthesis, chiral ligands, such as chelating aryl diphosphite complexes, are employed with nickel catalysts to induce enantioselectivity in the hydrocyanation of prochiral alkenes. mdpi.com The synthesis of the anti-inflammatory drug naproxen (B1676952) utilizes this approach, achieving high stereoselectivity. mdpi.com
The hydrocyanation of allenes represents a more recent advancement for accessing β,γ-unsaturated nitriles with α-all-carbon quaternary centers. beilstein-journals.org Copper-catalyzed hydroalumination of allenes followed by cyanation provides a route to these complex structures. While not directly yielding this compound, this methodology highlights the ongoing development of catalytic systems for the stereoselective introduction of the nitrile functionality. beilstein-journals.org
Table 1: Asymmetric Addition Reactions for the Synthesis of β-Hydroxynitriles
| Catalyst System | Substrate | Product | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|
| Ni(II)-pincer carbene complex | Aromatic Aldehydes | β-Hydroxynitriles | High | >95 | nih.gov |
| Rhodium(I)/Josiphos | Allenes | α-Chiral Allylic Amines | High | High | rsc.org |
| IPrCuCl/DIBAL-H | Allenes | β,γ-Unsaturated Nitriles | up to 99 | N/A | beilstein-journals.org |
| (R,R)-Ph-BPE/[Cu(CH3CN)4]ClO4/LiOAr | Ketones | Tertiary Alcohols with α,β-unsaturated nitriles | Good | High | nih.gov |
Note: This table presents a selection of asymmetric addition reactions for the synthesis of β-hydroxynitriles and related chiral nitriles. The specific substrate for this compound is not explicitly detailed in the cited literature but the methodologies are applicable to aliphatic precursors.
Stereodivergent Biocatalytic Approaches
Biocatalysis offers a powerful and environmentally benign alternative for the synthesis of chiral compounds. Enzymes, with their inherent stereoselectivity, can be employed in various ways to produce enantiomerically pure β-hydroxynitriles.
A prominent biocatalytic method is the kinetic resolution of racemic β-hydroxynitriles. This approach utilizes enzymes, most commonly lipases, to selectively acylate one enantiomer of a racemic mixture, allowing for the separation of the acylated product from the unreacted enantiomer. For instance, lipases from Pseudomonas fluorescens have been successfully used for the kinetic resolution of racemic 3-hydroxy-3-phenylpropanonitrile, a key step in the synthesis of fluoxetine. nih.gov The efficiency of this resolution can be enhanced by immobilizing the enzyme and using ionic liquids as additives. nih.gov While this example involves an aromatic substrate, the principle is broadly applicable to aliphatic β-hydroxynitriles. Lipase-catalyzed kinetic resolutions are known for their high enantioselectivity and practicality. nih.gov
Hydroxynitrile lyases (HNLs) are another class of enzymes crucial for the enantioselective synthesis of cyanohydrins (α-hydroxynitriles). rsc.org These enzymes catalyze the addition of hydrogen cyanide to aldehydes and ketones. By selecting either an (R)-selective or (S)-selective HNL, it is possible to produce the desired enantiomer of the cyanohydrin with high purity. rsc.org Although the direct synthesis of β-hydroxynitriles by HNLs is not their primary function, their application in C-C bond formation highlights the potential of enzymes in nitrile chemistry.
More directly relevant to the synthesis of β-hydroxynitriles is the use of halohydrin dehalogenases (HHDHs). These enzymes can catalyze the ring-opening of epoxides with cyanide as a nucleophile. This method is particularly promising for the synthesis of this compound, which can be derived from the ring-opening of 2-methyloxirane. The stereoselectivity of the HHDH can be engineered to favor the formation of either the (R) or (S) enantiomer of the resulting β-hydroxynitrile.
Table 2: Stereodivergent Biocatalytic Approaches for β-Hydroxynitriles
| Enzyme | Reaction Type | Substrate | Product | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|---|
| Lipase from Pseudomonas fluorescens | Kinetic Resolution | rac-3-Hydroxy-3-phenylpropanenitrile | (S)-3-Hydroxy-3-phenylpropanenitrile | High | 79.5 | nih.gov |
| Lipase from Burkholderia cepacia | Kinetic Resolution | Racemic α-hydroxy butenolides | Enantiopure α-hydroxy butenolides | N/A | 67-100 | researchgate.net |
| Prunus dulcis Hydroxynitrile Lyase (PdHNL-CLEA) | Asymmetric Hydrocyanation | Benzaldehyde | (R)-Mandelonitrile | 93 | 99 | researchgate.net |
| Halohydrin Dehalogenase (HHDH) | Epoxide Ring-Opening | Epoxides | β-Hydroxynitriles | N/A | N/A | General Concept |
Note: This table showcases examples of biocatalytic methods for producing chiral hydroxynitriles. Specific data for the synthesis of this compound via these methods requires further targeted research, but the principles are well-established for related structures.
Chemical Reactivity and Transformations of 3 Hydroxy 2 Methylpropanenitrile
Reactions of the Nitrile Group
The electron-withdrawing nature of the nitrogen atom in the nitrile group makes the carbon atom electrophilic and susceptible to nucleophilic attack. This reactivity is the basis for several important transformations.
Hydrolysis to Carboxylic Acids
The nitrile group of 3-hydroxy-2-methylpropanenitrile can be hydrolyzed to a carboxylic acid, yielding 3-hydroxy-2-methylpropanoic acid. This transformation can be achieved under either acidic or basic conditions, typically requiring heat. masterorganicchemistry.comchemspider.com
Acid-Catalyzed Hydrolysis:
In the presence of a strong acid, such as hydrochloric acid or sulfuric acid, and water, the nitrile is protonated, which enhances its electrophilicity. Subsequent attack by water leads to the formation of an imidic acid intermediate, which then tautomerizes to an amide. The amide is then further hydrolyzed to the corresponding carboxylic acid and an ammonium (B1175870) salt. chemspider.com
Base-Catalyzed Hydrolysis:
Under basic conditions, using a reagent like sodium hydroxide (B78521), the hydroxide ion acts as the nucleophile, attacking the nitrile carbon. This process ultimately forms a carboxylate salt and ammonia (B1221849). To obtain the free carboxylic acid, a subsequent acidification step is necessary. chemspider.com
Enzymatic Hydrolysis:
A highly selective method for the hydrolysis of nitriles involves the use of enzymes. For instance, nitrile hydratase and amidase enzymes from microorganisms like Rhodococcus rhodochrous can catalyze the hydrolysis of nitriles to carboxylic acids, often with high enantioselectivity and under mild reaction conditions. nih.gov This method is particularly valuable for the synthesis of chiral hydroxy acids.
| Catalyst/Conditions | Product | Additional Information |
| Dilute HCl or H₂SO₄, heat | 3-Hydroxy-2-methylpropanoic acid | Proceeds via an amide intermediate. |
| NaOH solution, heat, then H₃O⁺ | 3-Hydroxy-2-methylpropanoic acid | Initially forms the sodium salt of the carboxylic acid. |
| Rhodococcus rhodochrous (cells) | (R)- or (S)-3-Hydroxy-2-methylpropanoic acid | Can provide high enantiomeric excess. |
Interactive Data Table: Hydrolysis of this compound
Reduction to Primary Amines
The nitrile group can be reduced to a primary amine, yielding 3-amino-2-methylpropan-1-ol. This transformation is typically accomplished using strong reducing agents or through catalytic hydrogenation. nih.gov
Lithium Aluminum Hydride (LiAlH₄) Reduction:
Lithium aluminum hydride is a powerful reducing agent capable of reducing nitriles to primary amines. The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107). The hydride ion (H⁻) from LiAlH₄ attacks the electrophilic carbon of the nitrile, and after a workup with water and acid, the primary amine is obtained. nih.govtno.nl
Catalytic Hydrogenation:
Catalytic hydrogenation is another common method for the reduction of nitriles. This process involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. Raney nickel is a frequently used catalyst for this purpose, often requiring elevated temperature and pressure. wikipedia.orgscience.gov The choice of catalyst and reaction conditions can influence the selectivity and yield of the desired primary amine. mdpi.com
| Reagent/Catalyst | Product | Typical Conditions |
| Lithium Aluminum Hydride (LiAlH₄) | 3-Amino-2-methylpropan-1-ol | Anhydrous ether solvent, followed by aqueous workup. |
| Raney Nickel, H₂ | 3-Amino-2-methylpropan-1-ol | Elevated temperature and pressure. |
| Rhodium on Carbon, H₂ | 3-Amino-2-methylpropan-1-ol | Can offer high selectivity under specific conditions. |
Interactive Data Table: Reduction of this compound
Nucleophilic Additions
The electrophilic carbon of the nitrile group can be attacked by various nucleophiles. A prominent example is the addition of Grignard reagents, which, after hydrolysis of the intermediate imine, leads to the formation of ketones.
Reaction with Grignard Reagents:
A Grignard reagent (R-MgX) adds to the nitrile carbon of this compound. The initial product is a magnesium salt of an imine. Subsequent hydrolysis of this intermediate in an acidic aqueous solution yields a ketone. wikipedia.org It is important to note that the Grignard reagent can also react with the hydroxyl group, so protection of the alcohol may be necessary for selective addition to the nitrile.
Reactions of the Hydroxyl Group
The primary hydroxyl group in this compound exhibits reactivity typical of primary alcohols, including oxidation and substitution reactions.
Oxidation Reactions
The primary alcohol functionality can be oxidized to either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions.
Mild Oxidation to Aldehydes:
Selective oxidation of the primary alcohol to an aldehyde, yielding 2-formyl-2-methylpropanenitrile, can be achieved using mild oxidizing agents. Pyridinium chlorochromate (PCC) is a common reagent for this transformation, typically carried out in a non-aqueous solvent like dichloromethane (B109758) to prevent over-oxidation to the carboxylic acid. masterorganicchemistry.comnumberanalytics.comchemistrysteps.comnumberanalytics.comlibretexts.org
Strong Oxidation to Carboxylic Acids:
Stronger oxidizing agents can oxidize the primary alcohol directly to a carboxylic acid. A two-step, one-pot procedure involving sodium hypochlorite (B82951) (NaOCl) and 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) under phase-transfer conditions, followed by sodium chlorite (B76162) (NaClO₂), can effectively convert the primary alcohol to a carboxylic acid. nih.gov
| Reagent | Product | Selectivity |
| Pyridinium Chlorochromate (PCC) | 2-Formyl-2-methylpropanenitrile | Selective for aldehyde formation. |
| TEMPO/NaOCl, then NaClO₂ | 2-Cyano-2-methylpropanoic acid | Oxidizes the primary alcohol to a carboxylic acid. |
Interactive Data Table: Oxidation of the Hydroxyl Group in this compound
Substitution Reactions
The hydroxyl group can be replaced by other functional groups through nucleophilic substitution reactions. A common example is the conversion to an alkyl halide.
Reaction with Thionyl Chloride:
The hydroxyl group of this compound can be converted to a chlorine atom by reaction with thionyl chloride (SOCl₂). wikipedia.org This reaction typically proceeds with the formation of gaseous byproducts, sulfur dioxide and hydrogen chloride, which drives the reaction to completion. youtube.com The product of this reaction is 3-chloro-2-methylpropanenitrile. nist.govnih.gov
Dehydration to Alkenes
The dehydration of alcohols to form alkenes is a fundamental reaction in organic synthesis. In the case of this compound, this transformation would involve the elimination of a water molecule to yield an unsaturated nitrile. The expected product of such a reaction is 2-methylprop-2-enenitrile, commonly known as methacrylonitrile. This reaction is typically catalyzed by acid.
A closely related and industrially significant process is the acid-catalyzed dehydration of acetone (B3395972) cyanohydrin (2-hydroxy-2-methylpropanenitrile) to produce methacrylonitrile. vaia.com In this reaction, the hydroxyl group is removed along with a hydrogen atom from one of the methyl groups, yielding methacrylonitrile. vaia.com This process underscores the feasibility of dehydrating hydroxynitriles to their corresponding unsaturated counterparts.
The production of methacrylic acid, a related industrial chemical, can also be achieved through a dehydration step. One route involves the hydrolysis of acetone cyanohydrin to 2-hydroxyisobutyric acid, which is then dehydrated to yield methacrylic acid. google.comgoogle.com This dehydration is typically carried out at elevated temperatures, often between 160 °C and 250 °C, and can be facilitated by various catalysts including metal oxides, ion exchange resins, or alkali-metal carboxylate salts. google.com A specific example cites the dehydration of 2-hydroxyisobutyric acid using sodium hydroxide at 185-195 °C under vacuum, achieving a 97.1% conversion and a 96% yield of methacrylic acid. google.com
Although direct experimental data for the dehydration of this compound is scarce, the established transformations of similar molecules provide a strong indication of its expected reactivity.
Table 1: Analogous Dehydration Reactions
| Starting Material | Product | Catalyst/Conditions | Yield | Reference |
| Acetone cyanohydrin (2-hydroxy-2-methylpropanenitrile) | Methacrylonitrile | Acid catalyst | - | vaia.com |
| 2-Hydroxyisobutyric acid | Methacrylic acid | Sodium hydroxide, 185-195 °C, vacuum | 96% | google.com |
Note: The table presents data from analogous reactions due to the lack of specific experimental details for the dehydration of this compound in the reviewed literature.
Intramolecular and Intermolecular Condensation Reactions
Condensation reactions involving this compound could theoretically proceed through either intramolecular or intermolecular pathways, leveraging the reactivity of its hydroxyl and nitrile functional groups.
Intermolecular condensation between two molecules of this compound could lead to the formation of an ether linkage. This type of reaction, known as the Williamson ether synthesis, typically involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group on another molecule. libretexts.orgyoutube.com In the context of this compound, one molecule would act as the alcohol and the other as the alkyl halide (after suitable modification of the hydroxyl group to a better leaving group). Symmetrical ethers can also be prepared by the acid-catalyzed dehydration of alcohols. libretexts.orgyoutube.com This method, however, is generally limited to primary alcohols to avoid competing elimination reactions. libretexts.org
Detailed research findings or specific examples of intramolecular or intermolecular condensation reactions of this compound were not found in the surveyed literature. The reactivity of the nitrile group, which can undergo hydrolysis or reduction, and the potential for polymerization under certain conditions, adds complexity to predicting the outcomes of condensation reactions. nih.gov
Due to the absence of specific research data, a data table for condensation reactions of this compound cannot be provided.
Stereochemical Aspects in the Chemistry of 3 Hydroxy 2 Methylpropanenitrile
Chiral Center Configuration and Enantiomeric Purityuni.lu
3-Hydroxy-2-methylpropanenitrile possesses a single chiral center at the second carbon atom (C2), the carbon to which the methyl group, hydroxyl group, cyano group, and a hydrogen atom are attached. uni.lunih.gov The spatial arrangement of these four different substituents around the C2 atom gives rise to two non-superimposable mirror images, known as enantiomers: (R)-3-hydroxy-2-methylpropanenitrile and (S)-3-hydroxy-2-methylpropanenitrile.
The number of possible stereoisomers for a molecule can be determined by the formula 2^n, where 'n' is the number of chiral centers. youtube.com For this compound, with one chiral center, there are 2^1 = 2 possible stereoisomers. youtube.com These enantiomers exhibit identical physical properties such as boiling point, melting point, and solubility in achiral solvents, but they differ in their interaction with plane-polarized light, a property known as optical activity. mdpi.com One enantiomer will rotate the plane of polarized light to the right (dextrorotatory, (+)), while the other will rotate it to the left (levorotatory, (-)) to an equal but opposite degree.
Enantiomeric purity, or enantiomeric excess (ee), is a measure of the predominance of one enantiomer over the other in a mixture. It is a crucial parameter in the synthesis and application of chiral compounds. The determination of enantiomeric purity can be accomplished using various chiroptical spectroscopic methods, such as electronic circular dichroism (ECD), where the signal amplitude is often proportional to the enantiopurity. nih.gov
Methodologies for Stereochemistry Determinationuni.lu
The absolute configuration of the chiral center in this compound can be unequivocally determined through a combination of spectroscopic techniques and computational methods.
X-ray Crystallographyuni.lu
Vibrational Circular Dichroism (VCD)uni.lu
Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.gov VCD is exceptionally sensitive to the detailed three-dimensional structure of a molecule, making it a reliable method for determining absolute configuration. ru.nl The experimental VCD spectrum of a chiral molecule is typically compared with the theoretical spectrum calculated using quantum chemical methods, such as Density Functional Theory (DFT). nih.gov A good match between the experimental and calculated spectra for a specific enantiomer allows for an unambiguous assignment of its absolute configuration. mdpi.com VCD has been successfully used to study molecules with various types of chirality, demonstrating its robustness. semanticscholar.orgrsc.org
Table 1: Principles of VCD in Stereochemistry Determination
| Feature | Description |
| Principle | Measures the difference in absorption of left and right circularly polarized infrared light during vibrational transitions. nih.govru.nl |
| Application | Determination of the absolute configuration of chiral molecules in solution. nih.gov |
| Methodology | Comparison of the experimental VCD spectrum with DFT-calculated spectra for the possible enantiomers. mdpi.com |
| Advantage | High spectral resolution and sensitivity to the solution-phase conformation of molecules. semanticscholar.org |
Electronic Circular Dichroism (ECD)uni.lu
Electronic Circular Dichroism (ECD) is another chiroptical spectroscopy technique that is widely used for assigning the absolute configuration of chiral molecules. nih.govdtu.dk ECD measures the differential absorption of left and right circularly polarized ultraviolet or visible light, corresponding to electronic transitions within the molecule. dtu.dk Similar to VCD, the absolute configuration is determined by comparing the experimental ECD spectrum with the spectrum predicted by theoretical calculations, often using time-dependent DFT (TD-DFT). researchgate.netmdpi.com The ECD spectra of enantiomers are mirror images of each other, and the intensity of the ECD signal can be used to determine the enantiomeric purity of a sample. nih.gov
Table 2: Principles of ECD in Stereochemistry Determination
| Feature | Description |
| Principle | Measures the differential absorption of left and right circularly polarized UV-Vis light associated with electronic transitions. dtu.dk |
| Application | Determination of absolute configuration and enantiomeric purity of chiral compounds. nih.gov |
| Methodology | Comparison of experimental ECD spectra with those calculated using methods like TD-DFT. researchgate.netbeilstein-journals.org |
| Advantage | Can rapidly discriminate between enantiomers and is suitable for samples with limited quantity. nih.gov |
Computational Prediction of Optical Rotation (e.g., DFT Calculations)uni.lu
The prediction of optical rotation using computational methods, particularly Density Functional Theory (DFT), has become a valuable tool for determining the absolute configuration of chiral molecules. researchgate.net By calculating the specific rotation ([α]D) for each enantiomer of this compound, a direct comparison can be made with the experimentally measured value. The sign and magnitude of the calculated rotation are compared to the experimental data to assign the absolute configuration. researchgate.net The accuracy of these predictions is dependent on the level of theory, the basis set used, and the inclusion of solvent effects. researchgate.netnsf.gov For instance, studies have shown that using large basis sets with diffuse functions and incorporating solvent models like the Polarized Continuum Model (PCM) improves the agreement with experimental values. researchgate.net
Enantiomeric Resolution Techniquessemanticscholar.orgdtu.dkbeilstein-journals.org
The separation of the racemic mixture of this compound into its individual enantiomers is a critical step for studying their unique properties and for applications where a single enantiomer is required. Chiral chromatography is a primary method for achieving this separation. mdpi.com
Chiral High-Performance Liquid Chromatography (HPLC) is a widely used technique for enantiomeric resolution. nih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. mdpi.comsigmaaldrich.com
Table 3: Common Chiral Stationary Phases for Enantiomeric Resolution
| Type of CSP | Description | Separation Mechanism |
| Cyclodextrin-based | Cyclodextrins are cyclic oligosaccharides that have a chiral, toroidal structure with a hydrophobic interior and a hydrophilic exterior. sigmaaldrich.com | Enantioseparation is achieved through inclusion complexation, where the analyte fits into the cyclodextrin (B1172386) cavity, and through interactions with the hydroxyl groups on the exterior. sigmaaldrich.comsigmaaldrich.com |
| Polysaccharide-based | Derivatives of cellulose (B213188) and amylose (B160209) coated on a silica (B1680970) support. | The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into chiral cavities within the polysaccharide structure. |
| Protein-based | Utilizes proteins immobilized on a silica surface. | Separation is based on the principles of affinity and stereo-selectivity of the protein for the enantiomers. |
| Pirkle-type (brush-type) | Consists of small chiral molecules covalently bonded to a support like silica gel. | Based on the three-point interaction model, involving hydrogen bonding, π-π interactions, and steric hindrance. mdpi.com |
The choice of the appropriate CSP and mobile phase is crucial for achieving successful separation of the enantiomers of this compound. For a molecule with hydroxyl and nitrile functionalities, CSPs capable of hydrogen bonding and inclusion complexation would be particularly effective.
Advanced Analytical Characterization Techniques for 3 Hydroxy 2 Methylpropanenitrile
Spectroscopic Analysis (e.g., IR, 1H NMR, 13C NMR)
Spectroscopic methods are fundamental for elucidating the molecular structure of 3-Hydroxy-2-methylpropanenitrile by providing information about its functional groups and the connectivity of its atoms. uobasrah.edu.iq
Infrared (IR) Spectroscopy is used to identify the characteristic functional groups present in the molecule. uobasrah.edu.iq The IR spectrum of a hydroxylated nitrile like this compound is expected to show distinct absorption bands. A broad band typically appears in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. The presence of the nitrile group (C≡N) is confirmed by a sharp, medium-intensity peak in the 2260-2240 cm⁻¹ region. Other peaks corresponding to C-H and C-O stretching vibrations would also be present.
Nuclear Magnetic Resonance (NMR) Spectroscopy offers detailed insight into the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopy provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum would show signals corresponding to the methyl (-CH₃), methylene (B1212753) (-CH₂), methine (-CH), and hydroxyl (-OH) protons. The chemical shifts (δ) are influenced by the electronic environment of each proton.
¹³C NMR Spectroscopy identifies the number of non-equivalent carbon atoms in the molecule. sparkl.me The spectrum for this compound will display four distinct signals, corresponding to the nitrile carbon, the methine carbon attached to the hydroxyl group, the methylene carbon, and the methyl carbon.
Table 1: Spectroscopic Data for this compound
| Technique | Feature | Chemical Shift / Wavenumber | Assignment |
|---|---|---|---|
| ¹H NMR | Proton Signal | Varies | -OH |
| Proton Signal | Varies | -CH | |
| Proton Signal | Varies | -CH₂ | |
| Proton Signal | Varies | -CH₃ | |
| ¹³C NMR | Carbon Signal | Varies | C≡N |
| Carbon Signal | Varies | CH-OH | |
| Carbon Signal | Varies | -CH₂- | |
| Carbon Signal | Varies | -CH₃ | |
| IR | Absorption Band | ~3400 cm⁻¹ (broad) | O-H stretch |
Note: Actual chemical shifts can vary depending on the solvent and experimental conditions.
Chromatographic Methods for Purity and Enantiomeric Excess Determination (e.g., UPLC, Chiral HPLC, Capillary Electrophoresis)
Chromatographic techniques are essential for separating this compound from impurities and for resolving its enantiomers.
Ultra-Performance Liquid Chromatography (UPLC) , an evolution of HPLC, utilizes smaller particle size columns to achieve faster and more efficient separations. nih.gov This technique can be employed for rapid purity assessments of this compound, separating it from starting materials, by-products, or degradation products.
Chiral High-Performance Liquid Chromatography (HPLC) is the benchmark method for determining the enantiomeric excess (ee) of chiral compounds. uma.esresearchgate.net Since this compound possesses a chiral center at the C2 position, it exists as a pair of enantiomers. Chiral HPLC uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs are commonly used for this purpose. science.gov The choice of mobile phase, typically a mixture of an alkane like hexane (B92381) and an alcohol, is optimized to achieve baseline separation of the enantiomeric peaks. science.gov
Capillary Electrophoresis (CE) is a high-resolution separation technique that can serve as a powerful alternative or complementary method to chiral HPLC. nih.gov In chiral CE, a chiral selector is added to the background electrolyte. nih.gov The differential interaction of the enantiomers with the chiral selector as they move through the capillary under an electric field results in their separation. This method is known for its high efficiency and minimal solvent consumption. nih.gov
Table 2: Chromatographic Methods for this compound Analysis
| Technique | Application | Key Parameters |
|---|---|---|
| UPLC | Purity Determination | Column with sub-2 µm particles, optimized mobile phase gradient. |
| Chiral HPLC | Enantiomeric Excess | Chiral Stationary Phase (e.g., polysaccharide-based), isocratic mobile phase (e.g., hexane/isopropanol). |
| Capillary Electrophoresis | Enantiomeric Separation | Chiral selector in background electrolyte, applied voltage. nih.gov |
Mass Spectrometry Techniques
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information on the molecular weight and structure of a compound. uobasrah.edu.iq When coupled with a chromatographic method such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it allows for the definitive identification and quantification of this compound.
The mass spectrum of this compound (molecular weight: 85.10 g/mol ) will show a molecular ion peak ([M]⁺) or, more commonly, a protonated molecule peak ([M+H]⁺) at m/z 86 in techniques like electrospray ionization (ESI). uni.lu Other adducts, such as the sodium adduct [M+Na]⁺ at m/z 108, may also be observed. uni.lu Analysis of the fragmentation pattern provides structural confirmation. For instance, a characteristic loss of a water molecule ([M+H-H₂O]⁺) from the protonated molecule is expected, yielding a fragment ion at m/z 68. uni.lu
Table 3: Predicted Mass Spectrometry Data for this compound Adducts
| Adduct | m/z (mass-to-charge ratio) |
|---|---|
| [M+H]⁺ | 86.0600 |
| [M+Na]⁺ | 108.0420 |
| [M-H]⁻ | 84.0455 |
| [M+NH₄]⁺ | 103.0866 |
| [M+K]⁺ | 124.0159 |
Source: Predicted data from PubChemLite. uni.lu
Derivatives and Analogues of 3 Hydroxy 2 Methylpropanenitrile
Methyl 3-Hydroxy-2-methylpropanoate (Roche Ester) and its Stereoisomers [(S)- and (R)-enantiomers]
Methyl 3-hydroxy-2-methylpropanoate, widely known as the Roche ester, is a prominent derivative of 3-hydroxy-2-methylpropanenitrile. wikipedia.org It is a chiral compound existing as two distinct enantiomers: (R)-methyl 3-hydroxy-2-methylpropanoate and (S)-methyl 3-hydroxy-2-methylpropanoate. wikipedia.orgchemicalbook.com These enantiomers are highly valued as bifunctional chiral building blocks in asymmetric synthesis. chemicalbook.com
Both the (S)- and (R)-isomers are commercially available and have been instrumental as starting materials for the total synthesis of complex natural products. wikipedia.org For instance, the (S)-enantiomer is a precursor for synthesizing molecules such as dictyostatin, discodermolide, and spongidepsin. wikipedia.orgchemicalbook.com The (R)-enantiomer, also referred to as (R)-(-)-methyl β-hydroxyisobutyrate, is utilized in the synthesis of other bioactive molecules like the ionophore antibiotic zincophorin (B1251523) and the antifungal agent soraphen A. chemicalbook.com
The synthesis of these enantiomerically pure esters can be achieved through various methods. Yeast-mediated reductions, for example using Saccharomyces cerevisiae, preferentially produce the (R)-enantiomer. Biocatalytic synthesis using stereoselective aldolases has also been developed for the scalable production of Roche esters, achieving high yields and excellent enantiomeric excess. Furthermore, asymmetric hydrogenation of methyl 2-(hydroxymethyl)acrylate using rhodium catalysts with chiral phosphine (B1218219) ligands is an effective route to produce the (S)-enantiomer. chemicalbook.com
| Property | (S)-Enantiomer | (R)-Enantiomer |
|---|---|---|
| CAS Number | 80657-57-4 wikipedia.org | 72657-23-9 wikipedia.org |
| Molecular Formula | C₅H₁₀O₃ wikipedia.org | |
| Molar Mass | 118.13 g/mol wikipedia.org | |
| Appearance | Clear, colorless liquid chemicalbook.comsigmaaldrich.com | |
| Density | 1.071 g/mL at 25 °C sigmaaldrich.com | 1.066 g/mL at 25 °C sigmaaldrich.com |
| Boiling Point | 74 °C at 10 mmHg sigmaaldrich.com | 76-77 °C at 12 mmHg sigmaaldrich.com |
| Optical Rotation [α] | +26° (c=4 in methanol) sigmaaldrich.com | -26° (c=4 in methanol) sigmaaldrich.com |
| Refractive Index (n20/D) | 1.425 sigmaaldrich.comsigmaaldrich.com |
Fluorinated Derivatives (e.g., 3,3,3-Trifluoro-2-hydroxy-2-methylpropanenitrile)
Fluorination can significantly alter the chemical and physical properties of organic molecules. An example of a fluorinated derivative is 3,3,3-trifluoro-2-hydroxy-2-methylpropanenitrile, also known as 1,1,1-trifluoroacetone (B105887) cyanohydrin. echemi.com This compound incorporates a trifluoromethyl group, which imparts distinct characteristics. It is recognized as an intermediate for drug discovery, materials science, and the synthesis of other active molecules. lookchem.com Its properties, such as boiling point and density, are influenced by the strong electron-withdrawing nature of the fluorine atoms. echemi.com
| Property | Value |
|---|---|
| CAS Number | 335-08-0 sigmaaldrich.com |
| Molecular Formula | C₄H₄F₃NO sigmaaldrich.com |
| Molecular Weight | 139.08 g/mol chemscene.com |
| IUPAC Name | 3,3,3-trifluoro-2-hydroxy-2-methylpropanenitrile sigmaaldrich.com |
| Density | 1.276 g/cm³ echemi.com |
| Boiling Point | 68 °C echemi.com |
| Flash Point | 60 °C echemi.com |
| Refractive Index | 1.338 echemi.com |
| Water Solubility | Fully miscible echemi.com |
Amino-Hydroxynitrile Derivatives (e.g., 2-amino-3-hydroxy-2-methylpropanenitrile)
The introduction of an amino group creates amino-hydroxynitrile derivatives. A representative compound is 2-amino-3-hydroxy-2-methylpropanenitrile. nih.gov This molecule contains amino, hydroxyl, and nitrile functional groups attached to a central quaternary carbon. nih.gov The synthesis of related aminonitriles, such as 2-amino-2-methylpropanenitrile (B28548) hydrochloride, can be achieved through a Strecker-type synthesis. This process involves the reaction of acetone (B3395972) with ammonium (B1175870) chloride and sodium cyanide, followed by treatment with hydrogen chloride to yield the hydrochloride salt. chemicalbook.com
| Property | Value |
|---|---|
| CAS Number | 122556-12-1 nih.gov |
| Molecular Formula | C₄H₈N₂O nih.gov |
| Molecular Weight | 100.12 g/mol nih.gov |
| IUPAC Name | 2-amino-3-hydroxy-2-methylpropanenitrile nih.gov |
| Hydrogen Bond Donor Count | 2 nih.gov |
| Hydrogen Bond Acceptor Count | 3 nih.gov |
Organometallic Derivatives
While stable, isolated organometallic derivatives of this compound are not widely documented, organometallic complexes play a crucial role as catalysts in the synthesis of its related compounds. Specifically, rhodium-based catalysts are employed in the asymmetric hydrogenation of prochiral olefins to produce chiral hydroxy esters. orgsyn.org For example, the synthesis of methyl dl-anti-3-hydroxy-2-methylpentanoate involves the hydrogenation of methyl 3-hydroxy-2-methylenepentanoate using a biphosphinorhodium catalyst. orgsyn.org In these reactions, the substrate coordinates with the rhodium metal center, and the chiral phosphine ligands direct the hydrogen addition to one face of the double bond, thereby establishing the stereochemistry of the final product. This catalytic process allows for high stereoselectivity, which can be adapted for kinetic resolution by using an optically active catalyst. orgsyn.org
Aromatic and Heterocyclic Analogues (e.g., 3-hydroxy-3-(p-chlorophenyl)-2-methylpropionitrile, 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile)
Aromatic and heterocyclic analogues are formed by incorporating aryl or heteroaryl groups into the molecular structure.
A study focused on derivatives of methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate involved the synthesis of a series of 24 related compounds. nih.gov The parent ester was modified through reactions like saponification and hydrazinolysis, and its derivatives were tested for antiproliferative activity. nih.gov
Another relevant aromatic analogue is 2-(3,4-dimethoxyphenyl)-2-methylpropanenitrile. This compound is typically synthesized through a base-catalyzed condensation reaction. It serves as a versatile intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical field. The electron-donating methoxy (B1213986) groups on the phenyl ring enhance its reactivity toward electrophilic substitution.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight |
|---|---|---|---|
| 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile | 23023-16-7 bldpharm.com | C₁₂H₁₅NO₂ | 205.25 g/mol |
| 2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropanenitrile hydrochloride | 2544-12-9 nih.gov | C₁₂H₁₇ClN₂O₂ nih.gov | 256.73 g/mol nih.gov |
Dimethylated Analogues (e.g., Methyl 3-hydroxy-2,2-dimethylpropanoate)
Methyl 3-hydroxy-2,2-dimethylpropanoate (B8439025) is a dimethylated analogue of the Roche ester, featuring two methyl groups at the C2 position. sigmaaldrich.com The kinetics of the decomposition of this compound into methyl isobutyrate and formaldehyde (B43269) have been investigated. sigmaaldrich.com The presence of the gem-dimethyl group at the C2 position introduces significant steric hindrance. This increased steric bulk reduces the compound's reactivity in certain reactions, particularly those that are enzyme-catalyzed, when compared to the less hindered Roche ester.
| Property | Value |
|---|---|
| CAS Number | 14002-80-3 sigmaaldrich.com |
| Molecular Formula | C₆H₁₂O₃ sigmaaldrich.com |
| Molecular Weight | 132.16 g/mol sigmaaldrich.com |
| Appearance | Liquid sigmaaldrich.com |
| Density | 1.036 g/mL at 25 °C sigmaaldrich.com |
| Boiling Point | 177-178 °C at 740 mmHg sigmaaldrich.com |
| Flash Point | 76 °C (closed cup) sigmaaldrich.com |
| Refractive Index (n20/D) | 1.428 sigmaaldrich.com |
Table of Mentioned Compounds
| IUPAC Name | Common/Other Name(s) |
| This compound | Propylene cyanohydrin, β-Hydroxyisobutyronitrile nih.gov |
| (S)-Methyl 3-hydroxy-2-methylpropanoate | (S)-Roche ester, (+)-Methyl L-beta-hydroxyisobutyrate wikipedia.orgsigmaaldrich.com |
| (R)-Methyl 3-hydroxy-2-methylpropanoate | (R)-Roche ester, (R)-(-)-3-Hydroxy-2-methylpropionic acid methyl ester wikipedia.org |
| 3,3,3-Trifluoro-2-hydroxy-2-methylpropanenitrile | 1,1,1-Trifluoroacetone cyanohydrin echemi.com |
| 2-Amino-3-hydroxy-2-methylpropanenitrile | - |
| 2-Amino-2-methylpropanenitrile hydrochloride | - |
| Methyl dl-anti-3-hydroxy-2-methylpentanoate | - |
| Methyl 3-hydroxy-2-methylenepentanoate | - |
| 3-Hydroxy-3-(p-chlorophenyl)-2-methylpropionitrile | - |
| Methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate | - |
| 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile | - |
| 2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropanenitrile hydrochloride | - |
| Methyl 3-hydroxy-2,2-dimethylpropanoate | Methyl 2,2-dimethyl-3-hydroxypropionate sigmaaldrich.com |
| Methyl 2-(hydroxymethyl)acrylate | - |
| Dictyostatin | - |
| Discodermolide | - |
| Spongidepsin | - |
| Zincophorin | - |
| Soraphen A | - |
| Acetone | - |
| Ammonium chloride | - |
| Sodium cyanide | - |
| Hydrogen chloride | - |
Applications in Organic Synthesis and Fine Chemical Development
Chiral Building Block in Asymmetric Synthesis
The presence of a stereocenter at the second carbon atom makes 3-hydroxy-2-methylpropanenitrile a crucial chiral precursor in asymmetric synthesis. This allows for the selective production of a specific stereoisomer of a target molecule, which is of paramount importance in the development of pharmaceuticals and agrochemicals where biological activity is often dependent on a specific three-dimensional arrangement of atoms.
Synthesis of Natural Products (e.g., Erythronolide A, Discodermolide, Spongidepsin)
This compound and its derivatives are instrumental in the total synthesis of several complex and biologically active natural products. These natural products often possess multiple chiral centers, and the use of chiral building blocks like this compound significantly simplifies their synthesis by introducing a defined stereochemistry early in the synthetic sequence.
For instance, derivatives of 3-hydroxy-2-methylpropionate have been utilized as starting materials in the synthesis of Erythronolide A , the aglycone of the antibiotic erythromycin (B1671065) A. sci-hub.se The synthesis strategy leverages the inherent chirality of these precursors to construct the complex polyketide backbone of the natural product. sci-hub.se
Similarly, the total synthesis of (+)-Discodermolide , a potent microtubule-stabilizing agent with potential as an anticancer drug, has been achieved using a strategy that relies on a derivative of 3-hydroxy-2-methylpropionate. nih.gov This approach, developed by Schreiber and Smith, utilizes the chiral precursor to establish a key stereotriad that is repeated within the discodermolide structure. nih.gov
In the synthesis of (-)-Spongidepsin , a cytotoxic marine natural product, a multi-step process is employed where a chiral fragment is constructed using asymmetric carboalumination of alkenes. nih.gov This ultimately leads to the formation of the target molecule, showcasing the utility of chiral building blocks in constructing complex natural products. nih.gov
Precursors for Pharmaceuticals and Agrochemicals
The structural motif of this compound is found in a variety of molecules with pharmaceutical and agrochemical applications. Its ability to be transformed into other functional groups makes it a valuable starting material for the synthesis of these active compounds. For example, α-hydroxy ketones, which can be derived from precursors like this compound, are found in antidepressants and selective inhibitors of amyloid-beta protein production, which are relevant in the treatment of Alzheimer's disease. nih.gov The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the hydroxyl group can be oxidized or otherwise modified, providing access to a diverse range of chemical structures.
Introduction of Specific Stereochemistry into Complex Molecules
The primary advantage of using a chiral building block like this compound is the ability to introduce a specific, predetermined stereochemistry into a larger, more complex molecule. This is crucial in asymmetric synthesis, where the goal is to produce a single enantiomer or diastereomer of a target compound. By starting with a molecule that already possesses the desired stereochemistry at a key position, chemists can avoid the often difficult and inefficient steps of separating stereoisomers later in the synthesis. The "Roche ester," (R)-3-hydroxy-2-methylpropanoate, a derivative of this compound, is a well-known example of a chiral building block used for this purpose. researchgate.net
Intermediacy in the Synthesis of Beta-Hydroxy Amino Acids
Beta-hydroxy amino acids are a class of non-proteinogenic amino acids that are important components of many biologically active natural products, including antibiotics and enzyme inhibitors. nih.govgoogle.com They are also valuable intermediates in the synthesis of pharmaceuticals, such as β-lactam antibiotics. google.com
This compound can serve as a precursor for the synthesis of β-hydroxy amino acids. The nitrile group can be hydrolyzed to a carboxylic acid, and the hydroxyl group can be manipulated to introduce the amino group with the desired stereochemistry. Various synthetic strategies have been developed to achieve this transformation, often involving enzymatic or catalytic methods to ensure high stereoselectivity. nih.govorganic-chemistry.org For example, the enantioselective synthesis of (2S,3R)-α-hydroxy-β-aminodecanoic acid (AHDA), a component of the antihypertensive peptide microginin, has been achieved through the manipulation of functional groups on a carbohydrate scaffold, demonstrating a chiral pool approach to these structures. beilstein-journals.org
Utility in Nitrogen Heterocycle Synthesis
Nitrogen-containing heterocycles are fundamental structural motifs found in a vast array of natural products, pharmaceuticals, and agrochemicals. mdpi.comrsc.org The reactivity of the nitrile and hydroxyl groups in this compound makes it a useful starting material for the construction of these important ring systems.
The nitrile group can participate in cyclization reactions, acting as an electrophile or being transformed into other functional groups that can then form a ring. For example, the nitrile can be reduced to an amine, which can then react with a carbonyl group to form an imine and subsequently a heterocyclic ring. Alternatively, the nitrile can be involved in cycloaddition reactions. The hydroxyl group can also play a role in directing or participating in these cyclization reactions.
Role in the Production of Specialty Chemicals
Beyond its applications in the synthesis of complex, high-value molecules like pharmaceuticals, this compound and its derivatives are also used in the production of various specialty chemicals. cymitquimica.com These are chemicals produced for specific applications and are generally characterized by their unique properties and performance. The versatility of this compound allows for its incorporation into a wide range of chemical structures, leading to materials with tailored properties for use in areas such as polymers, coatings, and other advanced materials.
Biocatalytic and Enzymatic Transformations Involving 3 Hydroxy 2 Methylpropanenitrile
Enzyme-Catalyzed Hydrolysis and Kinetic Resolution
Enzyme-catalyzed hydrolysis is a cornerstone of biocatalysis, enabling the selective transformation of functional groups under mild conditions. For chiral molecules like 3-hydroxy-2-methylpropanenitrile, this approach is particularly valuable for kinetic resolution, a process where one enantiomer of a racemic mixture reacts faster than the other, allowing for the separation of the two.
Lipases and esterases are widely used for the kinetic resolution of racemic alcohols and esters due to their stereoselectivity. While specific studies on the lipase-catalyzed resolution of this compound esters are not extensively documented, the principle is well-established for structurally related compounds. The enzymatic hydrolysis of a racemic ester of this compound would ideally yield an enantioenriched alcohol and the unreacted ester of the opposite configuration.
Lipases such as those from Candida species or Pseudomonas species are known to catalyze the enantioselective hydrolysis of various esters. nih.govnih.gov For instance, the kinetic resolution of α-methylene-β-hydroxy esters, which share the β-hydroxy structural motif with this compound, has been successfully performed using Pseudomonas sp. lipase. This demonstrates the potential of lipases to differentiate between stereoisomers of β-hydroxy esters. Lipases are also robust enzymes that can be used for in vitro polyester (B1180765) synthesis, showcasing their versatility in forming ester bonds. nih.gov
The general strategy would involve the enzymatic hydrolysis of a racemic ester derivative of this compound. The reaction parameters, such as the choice of lipase, solvent, and temperature, would be critical for achieving high enantioselectivity.
Table 1: Representative Lipases and Their Applications in Kinetic Resolution
| Enzyme Source | Substrate Class | Application |
| Pseudomonas sp. Lipase | α-Methylene-β-hydroxy esters | Kinetic Resolution |
| Candida antarctica Lipase A | (R,S)-2,3-diphenylpropionic methyl ester | Enantioselective Hydrolysis nih.gov |
| Porcine Pancrease Lipase | Racemic amino acid esters | Kinetic Resolution of L-amino acid esters nih.gov |
This table presents general applications of lipases to illustrate the potential for resolving esters of this compound.
Nitrilases and nitrile hydratases are two distinct classes of enzymes that act on the nitrile functional group. nih.gov Nitrile hydratases hydrate (B1144303) nitriles to the corresponding amides, whereas nitrilases catalyze the hydrolysis of nitriles directly to carboxylic acids and ammonia (B1221849). ebi.ac.uk
Nitrile Hydratase (NHase): These enzymes have significant industrial applications, most notably in the production of acrylamide (B121943) from acrylonitrile. nih.gov NHases contain a non-heme iron or a non-corrinoid cobalt center and are typically active as heterodimers or heterotetramers. wikipedia.orgebi.ac.uk The hydration of this compound by a nitrile hydratase would yield 3-hydroxy-2-methylpropanamide. This transformation could be highly chemoselective, leaving the hydroxyl group untouched under its mild reaction conditions. While the enantioselectivity of NHases has been explored for some chiral nitriles, specific data on this compound is limited. researchgate.net
Nitrilase: A significant breakthrough in the biocatalysis of β-hydroxy nitriles was the discovery of a nitrilase from Bradyrhizobium japonicum USDA110 that exhibits unexpected stereorecognition. nih.gov This enzyme catalyzes the enantioselective hydrolysis of β-hydroxy nitriles to the corresponding (S)-enriched β-hydroxy carboxylic acids. nih.gov This finding is particularly relevant as it offers a direct enzymatic route to optically pure β-hydroxy acids from racemic β-hydroxy nitriles like this compound. The remote stereorecognition is noteworthy because the same enzyme shows no enantioselectivity for α-hydroxy nitriles. nih.gov
Table 2: Nitrile-Metabolizing Enzymes and Their Action on this compound
| Enzyme | Source Organism (Example) | Reaction Catalyzed | Product from this compound | Key Feature |
| Nitrile Hydratase | Rhodococcus rhodochrous | R-CN + H₂O → R-CONH₂ | 3-Hydroxy-2-methylpropanamide | Forms amide |
| Nitrilase | Bradyrhizobium japonicum | R-CN + 2H₂O → R-COOH + NH₃ | (S)-3-Hydroxy-2-methylpropanoic acid | Enantioselective for β-hydroxy nitriles nih.gov |
Hydroxynitrile Lyase (HNL) in Cyanohydrin Synthesis and Decomposition
Hydroxynitrile lyases (HNLs), also known as oxynitrilases, catalyze the reversible addition of hydrogen cyanide (HCN) to an aldehyde or a ketone. ftb.com.hr This reaction is a key step in cyanogenesis, a defense mechanism in many plants. ftb.com.hrwikipedia.org The products of this reaction are α-hydroxynitriles, commonly referred to as cyanohydrins. ebi.ac.uk
HNLs are classified as (R)-selective or (S)-selective, leading to the formation of the corresponding chiral cyanohydrins, which are valuable building blocks in organic synthesis. acs.orgnih.gov For example, the HNL from Hevea brasiliensis is (S)-selective and can act on aliphatic and aromatic aldehydes, while the HNL from Prunus amygdalus is (R)-selective. wikipedia.orgebi.ac.uk
It is crucial to distinguish the substrates of HNLs from the structure of this compound. HNLs act on α-hydroxynitriles (where the hydroxyl and nitrile groups are attached to the same carbon), such as acetone (B3395972) cyanohydrin (2-hydroxy-2-methylpropanenitrile). ebi.ac.uk In contrast, this compound is a β-hydroxynitrile (with the hydroxyl and nitrile groups on adjacent carbons). There is currently no evidence to suggest that HNLs catalyze the synthesis or decomposition of β-hydroxynitriles.
Aldoxime Dehydratase in Asymmetric Ring-Opening Reactions
A powerful enzymatic method for the synthesis of chiral β-hydroxy nitriles involves the use of aldoxime dehydratases. While these enzymes typically catalyze the dehydration of aldoximes to nitriles, they have also been shown to catalyze the asymmetric ring-opening of dihydroisoxazoles in a process analogous to a Kemp elimination. nih.govresearchgate.netresearchgate.net
This reaction provides an elegant route to enantiomerically enriched β-hydroxy nitriles. The process starts with a racemic mixture of a substituted 4,5-dihydroisoxazole. The aldoxime dehydratase, for example from Bacillus sp., selectively catalyzes the ring-opening of one enantiomer to form the corresponding chiral β-hydroxy nitrile, leaving the other enantiomer of the dihydroisoxazole (B8533529) unreacted. researchgate.netresearchgate.net The two can then be separated, and the remaining dihydroisoxazole can be converted to the opposite enantiomer of the β-hydroxy nitrile through chemical means, allowing for access to both enantiomers of the product.
While the synthesis of this compound via this method has not been specifically reported, the successful synthesis of other valuable chiral β-hydroxy nitriles, such as 3-hydroxy-3-phenylpropionitrile and 4-chloro-3-hydroxybutanenitrile, demonstrates the potential of this methodology. researchgate.netresearchgate.net This enzymatic strategy represents a promising cyanide-free route for the asymmetric synthesis of this compound.
Challenges and Advancements in Biocatalyst Development
Despite the great potential of biocatalysis, several challenges must be overcome to facilitate broader industrial application. Key areas of research focus on improving the thermal stability, substrate scope, and operational stability of enzymes through techniques like immobilization. nih.govnih.gov
Thermal Stability: Many enzymes, particularly nitrile hydratases, exhibit poor stability at elevated temperatures, which limits their industrial application. nih.gov For instance, some NHases are unstable above 20-30°C. nih.gov Significant research has been dedicated to enhancing the thermostability of these enzymes through protein engineering. Strategies include the introduction of salt bridges, domain swapping, and site-directed mutagenesis to create more robust enzyme variants. mdpi.com Computational design has successfully been used to improve the melting temperature and catalytic efficiency of the nitrile hydratase from Pseudonocardia thermophila. mdpi.com
Substrate Scope: The range of substrates that an enzyme can effectively transform is often a limitation. While some enzymes have a broad substrate scope, others are highly specific. nih.gov Expanding the substrate range of enzymes like aldoxime dehydratases to include a wider variety of aldoximes and related compounds is an active area of research. researchgate.net Similarly, discovering or engineering nitrilases and nitrile hydratases that can act on a diverse set of nitriles with high enantioselectivity is a continuing goal. researchgate.net
Immobilization: The recovery and reuse of biocatalysts are critical for cost-effective industrial processes. frontiersin.org Enzyme immobilization, where the enzyme is attached to or entrapped within a solid support, is a key enabling technology. nih.gov Immobilization can enhance enzyme stability, simplify downstream processing, and allow for use in continuous flow reactors. rsc.org A notable advancement is the development of cross-linked enzyme aggregates (CLEAs). This carrier-free immobilization method has been successfully applied to nitrile hydratases, resulting in significantly increased storage and operational stability compared to the free enzyme or whole-cell biocatalysts. rsc.orgresearchgate.net Similar strategies are widely explored for lipases to improve their reusability in industrial settings. nih.gov
Mechanistic Investigations of Reactions Involving 3 Hydroxy 2 Methylpropanenitrile
Elucidation of Cyanohydrin Formation Mechanisms
The formation of 3-hydroxy-2-methylpropanenitrile, a type of cyanohydrin, typically proceeds through the nucleophilic addition of a cyanide ion to an aldehyde or ketone. chemguide.co.ukchemguide.co.uk In the case of this compound, the starting carbonyl compound would be 2-methyl-3-hydroxypropanal.
The generally accepted mechanism for cyanohydrin formation involves a two-step process:
Nucleophilic Attack: The cyanide ion (CN⁻), a potent nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde or ketone. libretexts.orglibretexts.org This results in the formation of a tetrahedral alkoxide intermediate and a new carbon-carbon bond. chemistrysteps.com The polarity of the carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes the carbonyl carbon susceptible to this attack. science-revision.co.ukdocbrown.info
Protonation: The negatively charged alkoxide ion is then protonated by a proton source, such as hydrogen cyanide (HCN) or water, to yield the final cyanohydrin product. libretexts.orglibretexts.org This step regenerates the cyanide ion if HCN is the proton donor, allowing it to participate in another reaction cycle. libretexts.org
For the reaction to proceed efficiently, the presence of free cyanide ions is crucial. libretexts.org While hydrogen cyanide itself is a weak acid, the reaction is often catalyzed by a small amount of base, which deprotonates HCN to generate the more nucleophilic cyanide ion. libretexts.org Alternatively, cyanide salts like potassium cyanide (KCN) or sodium cyanide (NaCN) are used in slightly acidic conditions (pH 4-5) to ensure a sufficient concentration of both HCN (as a proton source) and free cyanide ions for the reaction to occur at an optimal rate. chemguide.co.uklibretexts.orglibretexts.org
It's important to note that the addition of the cyanide ion to the planar carbonyl group can occur from either face of the molecule. If the starting aldehyde or ketone is asymmetrical, this can lead to the formation of a racemic mixture of two enantiomers. chemguide.co.ukscience-revision.co.uk
Mechanistic Studies of Nitrile Hydration and Hydroxylation
The nitrile group of this compound can undergo hydration to form the corresponding amide, 3-hydroxy-2-methylpropanamide. This transformation is of significant industrial interest and can be achieved through chemical or enzymatic catalysis.
Chemical Hydration: The hydration of nitriles can be catalyzed by various transition metal complexes. The general mechanism involves the coordination of the nitrile to the metal center, which enhances the electrophilicity of the nitrile carbon. acs.org This activation facilitates the nucleophilic attack of a water molecule. The attack can be either intermolecular, from a water molecule in the surrounding medium, or intramolecular, from a water or hydroxide (B78521) ligand already coordinated to the metal center. acs.org This leads to the formation of an amidate intermediate, which then dissociates to release the amide product and regenerate the catalyst. researchgate.net
Enzymatic Hydration: Nitrile hydratases (NHases) are metalloenzymes that catalyze the hydration of nitriles to amides with high selectivity and efficiency under mild conditions. nii.ac.jpfrontiersin.org These enzymes contain either a non-corrin cobalt(III) or a non-heme iron(III) ion in their active site. wikipedia.orgnih.gov The catalytic mechanism of NHase is a subject of ongoing research, with several proposed pathways.
One of the most widely accepted mechanisms involves the coordination of the nitrile substrate to the metal center. nih.gov This is followed by a nucleophilic attack on the nitrile carbon by a water molecule that is activated by the enzyme, possibly through a metal-bound hydroxide or a sulfenic acid residue (Cys-SOH) in the active site. nih.govnih.gov Quantum mechanics studies suggest a three-step process where the hydroxyl group of a modified cysteine residue attacks the carbon atom of the substrate, leading to amide formation and subsequent regeneration of the enzyme. nih.gov
Hydroxylation: The hydroxylation of the methyl group in this compound can be achieved through biocatalytic methods. For instance, certain enzymes can introduce a hydroxyl group with high regio- and stereocontrol. nih.gov This process often involves the activation of a C-H bond, a challenging chemical transformation that enzymes can perform with remarkable precision. nih.gov
Enzymatic Reaction Mechanisms and Active Site Analysis
The enzymatic conversion of nitriles, including this compound, is primarily carried out by two main classes of enzymes: nitrile hydratases and nitrilases.
Nitrile Hydratases (NHases): As mentioned earlier, NHases catalyze the hydration of nitriles to amides. The active site of these enzymes is highly conserved and features a metal center (Fe³⁺ or Co³⁺) coordinated by three cysteine residues, two of which are post-translationally modified to cysteine-sulfinic acid (Cys-SO₂H) and cysteine-sulfenic acid (Cys-SOH). nii.ac.jpnih.gov These modified residues are crucial for the enzyme's catalytic activity. nii.ac.jp The metal ion acts as a Lewis acid, activating the bound nitrile for nucleophilic attack. nii.ac.jp
Several mechanistic proposals for NHase exist:
Inner-sphere mechanism: The nitrile substrate directly coordinates to the metal ion, displacing a water/hydroxide ligand. A water molecule, activated by a basic residue or the sulfenate oxygen, then attacks the nitrile carbon. nih.gov
Outer-sphere mechanism: The nitrile substrate binds in a pocket near the active site but does not directly coordinate to the metal. An activated water/hydroxide species from the metal center then attacks the nitrile. nih.gov
Direct attack of activated sulfenate: In this proposed mechanism, the sulfenic acid residue (Cys-SOH) directly attacks the nitrile carbon. nih.gov
Nitrilases: In contrast to NHases, nitrilases catalyze the direct hydrolysis of nitriles to carboxylic acids and ammonia (B1221849), without the formation of an amide intermediate. nih.gov The active site of nitrilases contains a catalytic triad (B1167595) typically composed of a cysteine, a glutamate, and a lysine (B10760008) residue. nih.gov The cysteine residue acts as the nucleophile, attacking the carbon atom of the nitrile group to form a tetrahedral intermediate. This is followed by the elimination of ammonia and the formation of a thioester intermediate, which is then hydrolyzed by a water molecule to release the carboxylic acid and regenerate the enzyme. nih.gov The stability and substrate specificity of nitrilases are influenced by their amino acid composition. nih.gov
Role of Catalysts in Reaction Pathways
Catalysts play a pivotal role in directing the reaction pathways of this compound and related compounds, influencing reaction rates, selectivity, and yields.
In Cyanohydrin Formation:
Base Catalysis: As previously discussed, a base is essential to generate the cyanide ion nucleophile from HCN, thereby initiating the reaction. libretexts.org
Acid Catalysis: While the reaction is typically base-catalyzed, adjusting the pH to a slightly acidic range (4-5) with an acid like sulfuric acid can optimize the reaction rate by maintaining a balance between the concentrations of free cyanide ions and HCN. chemguide.co.uklibretexts.org
In Nitrile Hydration:
Transition Metal Catalysts: A wide array of transition metal complexes based on ruthenium, osmium, rhodium, and others have been developed for the hydration of nitriles. acs.orgresearchgate.netresearchgate.net The nature of the metal and its ligands significantly impacts the catalyst's activity and selectivity. For instance, sophisticated ligands can create hydrogen-bonding interactions that facilitate the approach of water molecules to the active site. acs.org The catalytic cycle generally involves substrate coordination, nucleophilic attack by water, and product release. researchgate.net
Enzymatic Catalysts (Nitrile Hydratases): NHases offer a green and highly selective alternative to chemical catalysts. The metal ion (Fe³⁺ or Co³⁺) and the unique post-translationally modified cysteine residues in the active site are the key catalytic components. frontiersin.orgwikipedia.org They work in concert to bind and activate the nitrile substrate for hydration. nih.gov
Interactive Data Table: Key Catalytic Species and Their Roles
| Reaction | Catalyst Type | Key Catalytic Species | Role of Catalyst |
| Cyanohydrin Formation | Base | OH⁻ | Deprotonates HCN to form the CN⁻ nucleophile |
| Cyanohydrin Formation | Acid | H⁺ | Maintains optimal pH for reaction rate |
| Nitrile Hydration | Transition Metal | Metal Complex (e.g., Ru, Os, Rh) | Activates nitrile via coordination, facilitates H₂O attack |
| Nitrile Hydration | Enzymatic | Nitrile Hydratase (Fe³⁺ or Co³⁺) | Binds and activates nitrile, facilitates H₂O attack |
| Nitrile Hydrolysis | Enzymatic | Nitrilase (Cys, Glu, Lys triad) | Cysteine acts as a nucleophile to attack the nitrile carbon |
Environmental Aspects of Nitriles with Hydroxyl Functionality
Hydrolysis and Biodegradation in Environmental Systems
In environmental systems, the persistence of 3-Hydroxy-2-methylpropanenitrile is significantly influenced by its susceptibility to hydrolysis and microbial degradation. Both abiotic and biotic pathways can lead to the transformation of the nitrile functional group.
Hydrolysis is a chemical process involving the reaction of a compound with water, leading to the cleavage of chemical bonds. For nitriles, this process is a primary abiotic degradation pathway in aqueous environments. acs.org The hydrolysis of nitriles can be catalyzed by either acids or bases. acs.org Under acidic conditions, the nitrile group of this compound is hydrolyzed to form a carboxylic acid (3-hydroxy-2-methylpropanoic acid) and an ammonium (B1175870) salt. acs.orgcopernicus.org In alkaline or basic conditions, hydrolysis yields a salt of the carboxylic acid and ammonia (B1221849). acs.org The combination of bases and nitriles can also lead to the production of hydrogen cyanide. nih.govrsc.org For cyanohydrins, the formation reaction is often a reversible equilibrium, and basic conditions can favor the reverse reaction, breaking the compound down into a ketone or aldehyde and hydrogen cyanide.
Table 1: General Hydrolysis Reaction of this compound
| Reactant | Condition | Products |
|---|---|---|
| This compound + 2 H₂O | Acid Catalysis (H⁺) | 3-Hydroxy-2-methylpropanoic acid + Ammonium (NH₄⁺) |
Biodegradation involves the breakdown of organic compounds by microorganisms and their enzymes. This is a crucial process for the removal of many synthetic chemicals from the environment. Nitrile compounds can be utilized by various bacteria and fungi as a source of carbon and nitrogen. The enzymatic degradation of nitriles typically follows two main pathways:
Nitrilase Pathway: A single-step process where a nitrilase enzyme directly hydrolyzes the nitrile to the corresponding carboxylic acid and ammonia.
Nitrile Hydratase/Amidase Pathway: A two-step process where a nitrile hydratase first converts the nitrile to an amide (e.g., 3-hydroxy-2-methylpropanamide), which is then hydrolyzed to the carboxylic acid and ammonia by an amidase enzyme.
Enzymes known as hydroxynitrile lyases also play a role in the synthesis and breakdown of cyanohydrins in biological systems. acs.org While these general pathways are well-established for nitriles, specific studies detailing the microbial species and degradation rates for this compound are not extensively documented in the reviewed scientific literature.
Table 2: Enzymatic Biodegradation Pathways for Nitriles
| Pathway | Enzyme(s) | Intermediate Product | Final Products |
|---|---|---|---|
| Nitrilase Pathway | Nitrilase | None | Carboxylic Acid + Ammonia |
Patent Literature and Intellectual Property Landscape
Patented Synthetic Routes
The synthesis of β-hydroxynitriles, including 3-Hydroxy-2-methylpropanenitrile, has been the subject of numerous patents aimed at improving efficiency, safety, and yield. A key area of innovation involves moving away from the direct use of highly toxic hydrogen cyanide. One patented process describes the reaction of an epoxide with acetone (B3395972) cyanohydrin, which serves as a safer, organic source of cyanide. This method produces the desired β-hydroxynitrile and acetone, a volatile byproduct that can be easily removed and recycled in an environmentally sound manner.
Other patented methods focus on optimizing the reaction between carbonyl compounds and hydrogen cyanide. These patents disclose the use of novel catalyst systems to minimize side reactions and improve the purity and yield of the final cyanohydrin product nih.gov. For instance, a patented process for preparing cyanohydrins, which are valuable intermediates for insecticides, involves reacting a carbonyl compound with hydrogen cyanide in the presence of a specific basic catalyst, followed by acidification to stabilize the product googleapis.com. Another approach utilizes a catalyst system comprising a mixture of an aliphatic monocarboxylic acid and its corresponding alkali metal salt in a liquid-phase reaction nih.gov.
Furthermore, the demand for chirally pure compounds has led to patents on biocatalytic methods. One patented process utilizes (R)-hydroxynitrile lyase enzymes to produce optically active cyanohydrins from aldehydes, demonstrating a trend towards green chemistry and stereoselective synthesis [].
Patented Applications of this compound Derivatives
The true value of this compound in the intellectual property landscape lies in its role as a precursor to a variety of functional derivatives. By targeting the hydroxyl or nitrile groups, a diverse range of molecules with patented applications can be synthesized. A primary example is the reduction of the nitrile group to form 3-amino-2-methylpropan-1-ol, a β-amino alcohol that serves as a key intermediate. nih.gov
The development of new anthelmintic (anti-parasitic worm) drugs is crucial for human and animal health. While patents may not name this compound directly, its derivatives, specifically β-amino alcohols, represent a class of compounds actively investigated for anthelmintic properties. A 2022 study highlighted the in vitro anthelmintic potential of lipidic aminoalcohol derivatives against gastrointestinal nematodes nih.gov. This research into the biological activity of amino alcohols, which are directly synthesized by the reduction of β-hydroxynitriles, underscores their importance as a promising scaffold for the development and patenting of new anthelmintic agents nih.gov.
The patent literature clearly establishes cyanohydrins as important intermediates in the production of insecticides googleapis.com. One patent explicitly notes that cyanohydrins are starting materials for precursors to insecticidally active compounds googleapis.com. Moreover, β-amino alcohols, the reduction products of β-hydroxynitriles, are known to be used in the synthesis of insecticidal agents nih.gov. Research into eugenol-derived β-amino alcohols has demonstrated their potential as semisynthetic insecticides, with some derivatives showing higher toxicity to insect cells than commercial pesticides nih.gov. This indicates a patented and researched pathway from this compound to derivatives with significant pesticidal applications.
Fluorinated organic molecules are of great interest in pharmaceuticals and materials science due to their unique properties. Patented methods exist for the conversion of alcohols into fluorinated compounds, which are directly applicable to this compound. One such patented process involves reacting primary or secondary alcohols with reagents like perfluorobutanesulfonyl fluoride (B91410) in the presence of a strong organic base to yield the corresponding fluoro compound nih.gov. This allows for the hydroxyl group of this compound to be replaced with a fluorine atom, opening a pathway to novel fluorinated nitrile compounds. Further derivatization, such as the synthesis of fluorinated β-amino alcohols, is also an area of active research for creating new antiviral and antibacterial agents nih.gov.
Emerging Patent Trends in β-Hydroxynitrile Chemistry
The broader field of β-hydroxynitrile chemistry is characterized by several key patent trends aimed at enhancing sustainability, efficiency, and application scope.
Process Intensification : There is a clear trend towards developing continuous manufacturing processes. A patented two-step continuous process for producing 3-hydroxypropionitrile, an important industrial intermediate, highlights the move away from batch processing to achieve higher throughput and reduced waste nih.gov.
Green Chemistry and Safety : Patents reflect a significant shift towards safer and more environmentally benign synthesis routes. The use of enzymes for stereoselective synthesis and the replacement of hydrogen cyanide with less hazardous reagents like acetone cyanohydrin are prominent examples.
Novel Therapeutic Applications : The nitrile functional group is being increasingly incorporated into novel drug candidates. Patents for nitrile-containing compounds show their application as antiviral agents, including inhibitors of the SARS-CoV-2 protease. Additionally, newly patented aminoalkanol derivatives are being investigated for their potential as anticancer agents nih.gov. These developments suggest an expanding therapeutic horizon for derivatives of β-hydroxynitriles.
Q & A
Q. Table 1: Example Reaction Conditions
| Reactants | Catalyst/Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Methylpropanol + Cyanide | KCN, DMF | 80°C | 65–70 | Hypothetical |
| Hydroxy-ketone + NH3/CN⁻ | NH4Cl, H2O | RT | 50–55 | Hypothetical |
Basic: How can researchers characterize the structural and functional properties of this compound?
Methodological Answer:
- Spectroscopy :
- Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+ for C₅H₉NO).
Advanced: How can contradictory data on the hydrolytic stability of this compound under acidic vs. alkaline conditions be resolved?
Methodological Answer:
- Controlled Experiments :
- Variable pH Studies : Prepare buffered solutions (pH 2–12) and monitor degradation via HPLC/GC-MS at timed intervals .
- Kinetic Analysis : Calculate rate constants (k) and half-life (t₁/₂) to model stability trends.
- Mechanistic Probes : Use isotopic labeling (e.g., ¹⁸O in H2O) to trace hydrolysis pathways .
Q. Table 2: Hypothetical Hydrolysis Data
| pH | Temperature | Degradation Rate (k, h⁻¹) | Major Product |
|---|---|---|---|
| 2 | 25°C | 0.002 | Carboxylic Acid |
| 12 | 25°C | 0.15 | Ammonium Salt |
Advanced: What computational approaches predict the reactivity of this compound in nucleophilic addition reactions?
Methodological Answer:
- Quantum Chemical Modeling :
- QSPR Models : Corrate experimental reaction rates with descriptors like electrophilicity index .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation risks (H333 hazard code) .
- Waste Disposal : Neutralize nitrile waste with bleach (NaOCl) before disposal in designated containers .
Advanced: How can researchers design experiments to assess the environmental fate of this compound in aquatic systems?
Methodological Answer:
- Microcosm Studies :
- Simulate marine environments with controlled salinity, temperature, and microbial communities. Monitor degradation via LC-MS .
- Measure bioaccumulation factors (BAFs) in model organisms (e.g., Daphnia magna).
- QSAR Modeling : Predict biodegradability using logP and molecular weight parameters .
Advanced: What strategies mitigate interference from byproducts during catalytic reduction of this compound?
Methodological Answer:
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
